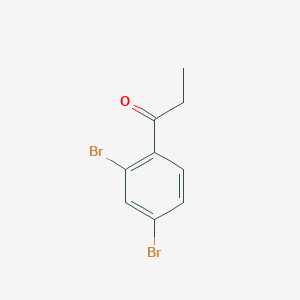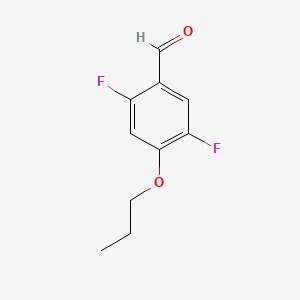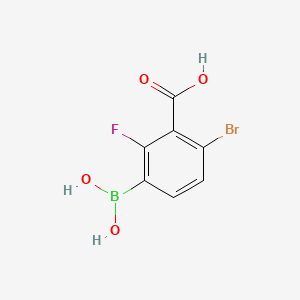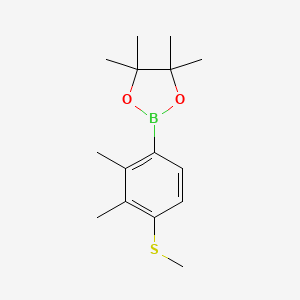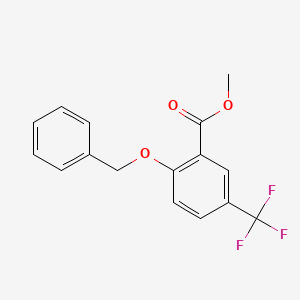
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a benzyloxy group, and a methyl ester group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol derivative with a halogenated benzoic acid derivative under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(benzyloxy)-3-chloro-4-(trifluoromethyl)benzoate
- Methyl 2-(benzyloxy)-5-(difluoromethyl)benzoate
- Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzamide
Uniqueness
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the benzyloxy and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C16H13F3O3 |
|---|---|
Peso molecular |
310.27 g/mol |
Nombre IUPAC |
methyl 2-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)13-9-12(16(17,18)19)7-8-14(13)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
LWWUAWKZGANZTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


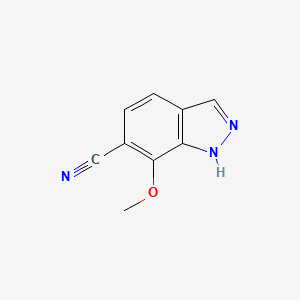
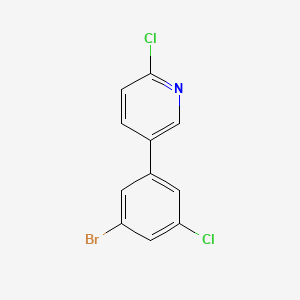

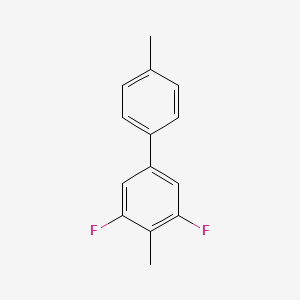
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)

